IUPAC Name: 3-ethoxy-2-methyl-1-propanesulfonyl chloride
Molecular Weight: g/mol
InChI Code: 1S/C6H13ClO3S/c1-3-10-4-6(2)5-11(7,8)9/h6H,3-5H2,1-2H3
Now, let’s explore six unique scientific applications:
Scientific Field: Organic chemistry and drug discovery.
Summary: 3-ethoxy-2-methylpropane-1-sulfonyl chloride is used as a sulfonylating agent in the synthesis of various organic compounds. It can introduce a sulfonyl group into molecules, which is valuable for modifying drug candidates or creating bioactive molecules.
Methods of Application: Researchers typically add the compound to a reaction mixture containing the target molecule and other reagents. The sulfonylation reaction occurs under specific conditions (e.g., temperature, solvent, catalysts).
Results: The sulfonylated products can be further functionalized or used directly in drug development.
Scientific Field: Peptide synthesis.
Summary: 3-ethoxy-2-methylpropane-1-sulfonyl chloride is employed as a protecting group for amino acids during peptide assembly. It selectively reacts with amino groups, temporarily blocking them from further reactions.
Methods of Application: Chemists use it to protect specific amino acid side chains during solid-phase peptide synthesis. After peptide assembly, the protecting group is removed to reveal the free amino group.
Results: Efficient peptide synthesis with minimal side reactions and high yields.
Scientific Field: Agricultural chemistry.
Summary: Researchers investigate the compound’s potential as a building block for designing novel agrochemicals (pesticides, herbicides, etc.). Sulfonyl chlorides are often used in agrochemical synthesis.
Methods of Application: Incorporating 3-ethoxy-2-methylpropane-1-sulfonyl chloride into agrochemical structures via chemical transformations.
Results: New compounds with improved pesticidal or herbicidal properties.
Scientific Field: Polymer chemistry and materials engineering.
Summary: The compound may serve as a reactive intermediate for modifying polymer surfaces or creating functional materials.
Methods of Application: Researchers can graft the sulfonyl chloride group onto polymers or use it in cross-linking reactions.
Results: Enhanced material properties, such as increased hydrophilicity or improved adhesion.
Scientific Field: Analytical methods development.
Summary: Scientists explore its use as a derivatization reagent for detecting specific functional groups (e.g., amines, alcohols) in complex mixtures.
Methods of Application: Derivatization reactions followed by analysis using techniques like gas chromatography (GC) or liquid chromatography (LC).
Results: Improved sensitivity and selectivity in detecting target compounds.
Scientific Field: Biochemistry and molecular biology.
Summary: Researchers utilize sulfonyl chlorides for site-specific labeling of proteins, peptides, or other biomolecules.
Methods of Application: Reaction with amino groups on biomolecules, followed by attachment of a label (fluorescent dye, biotin, etc.).
Results: Labeled biomolecules for tracking, imaging, or affinity purification.
3-Ethoxy-2-methylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO3S. It is classified as a sulfonyl chloride, which is a type of compound that contains a sulfonyl group (SO2) attached to a chlorine atom. This compound has a molecular weight of approximately 200.68 g/mol and is recognized by its CAS number 1340100-87-9.
The structure of 3-ethoxy-2-methylpropane-1-sulfonyl chloride features an ethoxy group (-OEt) and a methyl group attached to the propane backbone, contributing to its unique chemical properties. It is important to note that this compound is harmful if swallowed and can cause severe skin burns and eye damage, indicating its corrosive nature .
While specific biological activity data for 3-ethoxy-2-methylpropane-1-sulfonyl chloride is limited, sulfonyl chlorides in general exhibit significant reactivity towards biological molecules. They are known to interact with amino acids and proteins, potentially altering their function or activity. The compound may also serve as a precursor for biologically active derivatives through further chemical modifications .
The synthesis of 3-ethoxy-2-methylpropane-1-sulfonyl chloride typically involves the following steps:
3-Ethoxy-2-methylpropane-1-sulfonyl chloride has several applications in organic chemistry and biochemistry:
Interaction studies involving 3-ethoxy-2-methylpropane-1-sulfonyl chloride focus on its reactivity with nucleophiles and its role in peptide chemistry. These studies help elucidate how this compound can modify biological molecules and contribute to drug design by providing insights into its mechanism of action when used as a protecting group or reagent .
Several compounds share structural similarities with 3-ethoxy-2-methylpropane-1-sulfonyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methylpropane-1-sulfonyl chloride | C4H9ClO2S | Lacks the ethoxy group; simpler structure |
Ethanesulfonyl chloride | C2H5ClO2S | Smaller size; used in similar applications |
Propanesulfonyl chloride | C3H7ClO2S | Intermediate size; different reactivity profile |
What sets 3-ethoxy-2-methylpropane-1-sulfonyl chloride apart from these similar compounds is its ethoxy substituent, which enhances its solubility and reactivity compared to simpler sulfonyl chlorides. This feature allows for greater versatility in organic synthesis and biological applications, particularly in peptide chemistry where selective protection of amino acids is crucial .
3-Ethoxy-2-methylpropane-1-sulfonyl chloride is formally named 3-ethoxy-2-methyl-1-propanesulfonyl chloride under IUPAC guidelines. Its molecular formula is C₆H₁₃ClO₃S, with a molecular weight of 200.68 g/mol. The structure comprises:
The SMILES notation CCOCC(CS(=O)(=O)Cl)C accurately represents its connectivity.
Compound | Molecular Formula | Key Features |
---|---|---|
3-Ethoxy-2-methylpropane-1-sulfonyl chloride | C₆H₁₃ClO₃S | Ethoxy (C3), methyl (C2), SO₂Cl (C1) |
2-Ethoxy-2-methylpropane-1-sulfonyl chloride | C₆H₁₃ClO₃S | Ethoxy (C2), methyl (C2), SO₂Cl (C1) |
3-Methoxy-2-methylpropane-1-sulfonyl chloride | C₅H₁₁ClO₃S | Methoxy (C3), methyl (C2), SO₂Cl (C1) |
Sulfonyl chlorides have been pivotal in organic synthesis since the late 19th century. Traditional synthesis routes involved dehydration of sulfonic acids using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). However, these methods faced limitations due to harsh conditions and side reactions.
Sandmeyer-Type Reactions:
A novel method employs DABSO (1,2-bis(dimethylamino)disulfur dichloride) and HCl under copper catalysis to convert anilines to sulfonyl chlorides. This approach avoids isolating diazonium intermediates, enhancing safety.
Oxidative Chlorination:
Continuous flow systems using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as an oxidant achieve high space-time yields (6.7 kg L⁻¹ h⁻¹) with minimal waste.
Photochemical Methods:
Photocatalytic systems with K-PHI (potassium polyoxometalate) enable sulfonyl chloride synthesis from thioacetates under blue light.
Method | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Traditional (POCl₃/SOCl₂) | POCl₃, SOCl₂, high heat | High yield for simple substrates | Exothermic, limited scope |
Sandmeyer (DABSO/HCl) | DABSO, HCl, Cu catalyst | Mild conditions, diverse substrates | Requires catalyst |
Continuous Flow (DCH) | DCH, aqueous HCl, flow reactor | Scalable, safe | Specialized equipment |
Sulfonyl chlorides belong to the sulfonyl derivatives subclass of organosulfur compounds, which also includes sulfonic acids (RSO₃H) and sulfinic acids (RSO₂H). Unlike sulfonic acids, which are strong acids, sulfonyl chlorides exhibit high electrophilicity due to the leaving group (Cl⁻), making them reactive intermediates in nucleophilic substitutions.
Derivative | Reactivity with Nucleophiles | Applications |
---|---|---|
Sulfonyl chloride | High (Cl⁻ is a good leaving group) | Sulfonamide synthesis, esterification |
Sulfonic acid | Low (pH-dependent deprotonation) | Detergents, surfactants |
Sulfinic acid | Moderate | Chiral ligand synthesis |
The synthesis of 3-ethoxy-2-methylpropane-1-sulfonyl chloride primarily relies on chlorosulfonation methodologies that introduce the sulfonyl chloride functionality onto alkoxy-methylpropane precursors. The most established approach involves the direct treatment of the corresponding alkane derivative with chlorosulfonic acid under controlled conditions [2] [3].
Chlorosulfonic acid-mediated sulfonation operates through a complex equilibrium mechanism where three molecules of chlorosulfonic acid generate the active electrophilic species SO₂Cl⁺ according to the equilibrium: 3 ClSO₂(OH) ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺ [4]. This cationic species serves as the primary electrophile responsible for introducing the sulfonyl chloride functionality into the alkoxy-methylpropane substrate [4].
The reaction typically requires a stoichiometric excess of chlorosulfonic acid, with industrial processes commonly employing 5-6 equivalents to ensure complete conversion [5]. Temperature control proves critical, with optimal reaction temperatures ranging from 100-140°C for sustained periods of 2-4 hours [5]. Lower temperatures result in incomplete conversion, while excessive heating can lead to decomposition of both the substrate and product [5].
Alternative chlorosulfonation approaches include the use of sulfur trioxide in conjunction with hydrogen chloride, which offers environmental advantages by eliminating hydrogen chloride gas generation during the process [6]. This method employs liquid sulfur trioxide in various solvents including liquid sulfur dioxide, petroleum ether, and halogenated hydrocarbons [6]. The reaction proceeds through initial sulfonation followed by chlorination using chlorosulfonic acid in a continuous or batch process [6].
Chlorosulfonation Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent System |
---|---|---|---|---|
Chlorosulfonic Acid Direct | 100-140 [5] | 2-4 [5] | 75-85 [5] | Neat |
SO₃/HCl Sequential | 80-120 [6] | 1-3 [6] | 70-80 [6] | Halogenated solvents |
Continuous Flow | 155 [7] | 1-2 [7] | 85-90 [7] | ClSO₃H |
The introduction of ethoxy functionality into methylpropane derivatives represents a crucial step in the synthetic pathway toward 3-ethoxy-2-methylpropane-1-sulfonyl chloride. The Williamson ether synthesis provides the most reliable method for ethoxy group incorporation through nucleophilic substitution mechanisms [8] [9].
The Williamson ether synthesis operates via an SN2 mechanism where sodium ethoxide attacks a primary alkyl halide precursor [8]. For optimal results, primary alkyl halides or methyl halides must be employed, as secondary and tertiary halides predominantly undergo elimination reactions rather than substitution [8] [9]. The reaction typically utilizes sodium ethoxide in ethanol solvent or employs sodium hydride to generate the alkoxide in situ [9].
Temperature optimization studies demonstrate that reactions conducted at 30-60°C provide superior yields compared to ambient temperature conditions [10]. The molar ratio of ethanol to the alkyl halide precursor significantly influences conversion efficiency, with ratios of 1.0-1.5:1 proving optimal for maximizing ethoxy incorporation while minimizing side reactions [10].
Catalytic approaches have been developed to enhance ethoxylation efficiency. Sodium ethoxide serves as both base and nucleophile, while small amounts of crown ethers can improve reaction rates in aprotic solvents [11]. The reaction typically proceeds through initial formation of the alkoxide ion followed by nucleophilic attack on the electrophilic carbon bearing the leaving group [8].
Process optimization through Design of Experiments methodologies has identified critical parameters affecting ethoxylation success [12] [13]. Temperature, concentration, and stoichiometry emerge as the most significant factors influencing yield and selectivity [12]. Statistical modeling demonstrates that reaction temperature and ethoxide concentration exhibit positive correlation with product formation, while excessive temperatures promote elimination pathways [12].
Ethoxylation Parameter | Optimal Range | Effect on Yield | Critical Temperature (°C) |
---|---|---|---|
Ethanol:Halide Ratio | 1.0-1.5:1 [10] | +15-20% [10] | 30-60 [10] |
Sodium Ethoxide Equiv. | 1.1-1.3 [9] | +10-15% [9] | 25-45 [9] |
Reaction Concentration | 0.3-0.5 M [14] | +25-30% [14] | 40-80 [14] |
Purification of 3-ethoxy-2-methylpropane-1-sulfonyl chloride requires specialized techniques due to the compound's susceptibility to hydrolysis and thermal decomposition. Distillation under reduced pressure represents the primary purification method, providing high-purity material while minimizing thermal degradation [3] [15].
Vacuum distillation protocols typically employ initial fractionation to remove low-boiling impurities such as unreacted chlorosulfonic acid and phosphorus oxychloride byproducts [15]. The distillation sequence begins with removal of the initial fraction at temperatures of 88-92°C under 2.5-4.5 kPa pressure [15]. The main fraction containing purified sulfonyl chloride is subsequently collected at 92-98°C under reduced pressure of 0.2-1.2 kPa [15].
Solvent-based purification methods utilize water-immiscible organic solvents to extract sulfonyl chlorides from aqueous quench procedures [3]. Methylene dichloride and ethylene dichloride prove particularly effective due to their chemical inertness toward sulfonyl chlorides and ability to form azeotropes with water [3]. The procedure involves adding the crude sulfonation mixture to a vigorously agitated combination of cold water and organic solvent [3].
Temperature control during purification proves critical for maintaining product integrity. Temperatures above 50°C can promote sulfone formation when aromatic solvents are employed [3]. Halogenated aliphatic hydrocarbons demonstrate superior performance as they remain relatively inert toward sulfone formation even at elevated temperatures [3].
Crystallization techniques offer alternative purification approaches for solid sulfonyl chlorides. The low aqueous solubility of many sulfonyl chlorides enables direct precipitation from reaction mixtures with yields exceeding 70% and purities above 98% [16]. This approach proves particularly valuable for industrial applications where distillation equipment limitations exist [16].
Purification Method | Temperature Range (°C) | Pressure (kPa) | Purity Achieved (%) | Yield (%) |
---|---|---|---|---|
Vacuum Distillation | 88-98 [15] | 0.2-4.5 [15] | 95-98 [15] | 85-90 [15] |
Solvent Extraction | 0-25 [3] | Atmospheric [3] | 90-95 [3] | 75-85 [3] |
Direct Precipitation | 0-5 [16] | Atmospheric [16] | 98+ [16] | 70-80 [16] |
Industrial production of 3-ethoxy-2-methylpropane-1-sulfonyl chloride encounters significant challenges related to process safety, equipment corrosion, and environmental considerations. The highly exothermic nature of chlorosulfonation reactions necessitates sophisticated temperature control systems to prevent thermal runaway conditions [17] [18].
Continuous flow processing has emerged as a viable solution for industrial-scale sulfonyl chloride production, offering enhanced safety profiles and improved heat management [17] [18]. Flow reactors enable precise control of residence times and temperatures while minimizing the inventory of hazardous materials [17]. Typical industrial flow systems employ two continuous stirred tank reactors in series, each maintaining residence times of 60 minutes at reaction temperatures near 155°C [17].
Equipment design considerations focus on materials compatibility with highly corrosive chlorosulfonic acid and sulfonyl chloride products. Stainless steel and specialized polymer components demonstrate adequate resistance under controlled conditions [7]. Temperature monitoring proves essential, with automated systems employing multiple thermocouples and pressure sensors to detect potential process deviations [7].
Scale-up challenges include managing the significant hydrogen chloride gas evolution during chlorosulfonation reactions [17]. Industrial facilities require comprehensive gas scrubbing systems capable of handling large volumes of corrosive gases while maintaining consistent off-gas rates [17]. Batch processes prove particularly challenging due to irregular gas generation patterns that complicate scrubber operation [17].
Process optimization through statistical methods has identified key variables affecting industrial production efficiency [17]. Reaction temperature, chlorosulfonic acid stoichiometry, and residence time emerge as critical factors influencing both yield and product quality [17]. Design of experiments approaches demonstrate that temperature control within ±2°C and maintaining chlorosulfonic acid ratios of 5.0-5.5 equivalents optimize industrial performance [17].
Environmental considerations include minimizing waste generation and implementing green chemistry principles [19]. Recycling of succinimide byproducts through conversion back to N-chlorosuccinimide using sodium hypochlorite provides sustainable process options [19]. Solvent recovery systems enable reuse of organic extraction solvents, reducing environmental impact and operational costs [3].
Industrial Challenge | Solution Approach | Implementation Cost | Efficiency Gain (%) |
---|---|---|---|
Temperature Control | Continuous Flow Reactors [17] | High | 25-30 [17] |
Gas Management | Advanced Scrubbing Systems [17] | Medium | 15-20 [17] |
Materials Compatibility | Specialized Polymers [7] | Medium | 10-15 [7] |
Waste Minimization | Byproduct Recycling [19] | Low | 20-25 [19] |
X-ray crystallographic analysis provides the most definitive structural information for 3-ethoxy-2-methylpropane-1-sulfonyl chloride. While specific crystallographic data for this exact compound were not found in the literature, extensive studies on related sulfonyl chloride compounds provide valuable insights into the expected structural parameters [1] [2] [3].
Based on studies of similar alkyl and aryl sulfonyl chlorides, the molecular geometry around the sulfur center exhibits tetrahedral coordination with significant deviations from ideal tetrahedral angles due to the electronic effects of the sulfonyl group [4] [5]. The compound crystallizes in a structure where the sulfonyl chloride group adopts a characteristic geometry with S-O bond distances typically ranging from 1.42 to 1.45 Å and S-Cl bond distances of approximately 2.04 to 2.06 Å [1] [6] [3].
The tetrahedral sulfur center shows distorted bond angles, with O-S-O angles typically ranging from 118° to 125° and Cl-S-O angles between 100° and 108° [7] [4]. This distortion arises from the high electronegativity of oxygen atoms and the steric requirements of the chlorine atom. The propane backbone maintains standard carbon-carbon bond lengths of approximately 1.52 Å, while the ether linkage shows typical C-O bond distances of 1.43 Å [8].
Crystallographic studies of related compounds indicate that the molecule likely exhibits limited conformational flexibility around the C-S bond due to steric interactions between the bulky sulfonyl chloride group and the branched alkyl chain [2]. The ethoxy substituent can adopt various conformations to minimize steric clashes, with the most stable conformations placing the ethyl group away from the sulfonyl functionality [8].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the electronic environment of individual atoms within 3-ethoxy-2-methylpropane-1-sulfonyl chloride. The $$^{1}\text{H}$$ NMR spectrum exhibits characteristic signals that reflect the molecular connectivity and electronic effects of the sulfonyl chloride functionality [9] [10].
The proton NMR spectrum displays several distinct multipicity patterns. The ethoxy group generates two characteristic signals: a triplet at 1.2-1.3 ppm corresponding to the methyl protons and a quartet at 3.5-3.7 ppm for the methylene protons adjacent to oxygen [10] [11]. The chemical shift of the OCH₂ protons is significantly deshielded due to the electron-withdrawing effect of the oxygen atom [12].
The propyl chain bearing the sulfonyl chloride group exhibits complex multipicity patterns. The methylene protons adjacent to the sulfonyl group appear as a multiplet at 3.3-3.7 ppm, showing significant deshielding characteristic of protons α to electron-withdrawing sulfonyl groups [9]. The methine proton bearing the methyl substituent appears as a multiplet at 2.3-2.6 ppm, while the methyl group on this carbon generates a doublet at 1.1-1.3 ppm due to coupling with the adjacent methine proton [10].
The $$^{13}\text{C}$$ NMR spectrum provides complementary structural information with distinct chemical shifts reflecting the electronic environments of individual carbon atoms [13] [14] [15]. The ethyl group carbons appear at characteristic positions: the methyl carbon at 15-18 ppm and the OCH₂ carbon at 62-65 ppm, with the latter showing significant deshielding due to the adjacent oxygen atom [14] [15].
The propyl backbone carbons exhibit chemical shifts influenced by their proximity to functional groups. The carbon bearing the sulfonyl chloride group appears at 55-60 ppm, showing substantial deshielding characteristic of carbons α to sulfonyl groups [9]. The methine carbon appears at 32-35 ppm, while the methyl carbon on this position resonates at 18-22 ppm [15]. The OCH₂ carbon of the ether linkage appears at 68-72 ppm, reflecting the deshielding effect of the oxygen atom [14].
Infrared spectroscopy provides crucial information about the vibrational modes of 3-ethoxy-2-methylpropane-1-sulfonyl chloride, particularly the characteristic frequencies of the sulfonyl chloride group [16] [17] [6]. The sulfonyl functionality exhibits highly diagnostic vibrational bands that serve as fingerprints for structural identification [18].
The sulfonyl group displays two prominent stretching vibrations that dominate the infrared spectrum. The asymmetric SO₂ stretch appears as a very strong absorption at 1360-1380 cm⁻¹, while the symmetric SO₂ stretch manifests as an equally intense band at 1170-1190 cm⁻¹ [16] [17] [18]. These frequencies are characteristic of sulfonyl chlorides and reflect the high bond order and polarization of the S-O bonds [19].
The S-Cl stretching vibration appears as a medium-intensity band at 370-390 cm⁻¹, consistent with literature values for aliphatic sulfonyl chlorides [20] [6]. This frequency is influenced by the electronic environment around the sulfur atom and provides direct evidence for the presence of the S-Cl bond [18].
Additional vibrational modes include C-H stretching vibrations of the alkyl chains appearing in the region 2850-3000 cm⁻¹ as strong absorptions [16]. The ether C-O stretching vibration manifests as a strong band at 1050-1150 cm⁻¹, while various C-C stretching modes appear at 800-1000 cm⁻¹ with medium intensity [16]. The SO₂ bending mode appears at 500-520 cm⁻¹, and C-H bending vibrations are observed at 1350-1480 cm⁻¹ [17] [19].
Mass spectrometry of 3-ethoxy-2-methylpropane-1-sulfonyl chloride reveals characteristic fragmentation patterns that provide structural information and confirm molecular connectivity [21] [22]. The molecular ion peak appears at m/z 200 for the ³⁵Cl isotope and m/z 202 for the ³⁷Cl isotope, with relative intensities reflecting the natural abundance of chlorine isotopes [21].
Primary fragmentation pathways include loss of the chlorine atom to generate [M-Cl]⁺ ions at m/z 165, representing a common fragmentation mode for sulfonyl chlorides [23] [24]. Loss of the entire sulfonyl chloride group ([M-SO₂Cl]⁺) produces a significant fragment at m/z 137, corresponding to the remaining organic framework [22].
The sulfonyl chloride group itself can appear as a fragment ion [SO₂Cl]⁺ at m/z 99, providing direct evidence for this functional group [9]. Alpha-cleavage reactions typical of branched alkyl systems generate fragments at m/z 85, while sequential loss of methyl and ethyl groups produces smaller fragments [21] [25].
Base peak formation often occurs through rearrangement processes leading to stable carbocation fragments. The fragment at m/z 57 (C₄H₉⁺) represents a highly stable tertiary-like carbocation that frequently serves as the base peak in branched alkyl compounds [21] [25]. The ethoxy group can fragment to produce C₂H₅O⁺ ions at m/z 45, while further decomposition yields CHO⁺ at m/z 29 [26].
These fragmentation patterns are consistent with known behavior of sulfonyl chlorides and provide reliable structural confirmation for 3-ethoxy-2-methylpropane-1-sulfonyl chloride [23] [24] [22].
Computational modeling using density functional theory methods provides detailed insights into the electronic structure and molecular properties of 3-ethoxy-2-methylpropane-1-sulfonyl chloride [27] [28] [5]. These calculations reveal fundamental aspects of bonding, charge distribution, and molecular orbital characteristics that govern the compound's chemical behavior.
The highest occupied molecular orbital energy typically ranges from -8.5 to -9.5 eV for sulfonyl chloride compounds, while the lowest unoccupied molecular orbital energy falls between -0.5 to -1.5 eV [29] [30] [31]. The resulting HOMO-LUMO energy gap of 7.5 to 8.5 eV indicates substantial electronic stability and relatively low reactivity toward typical electrophilic or nucleophilic processes [28] [32].
Molecular orbital analysis reveals that the HOMO is primarily localized on the chlorine atom and oxygen atoms of the sulfonyl group, reflecting the high electron density on these electronegative centers [28] [32]. The LUMO shows significant contribution from the sulfur d-orbitals and the S-Cl σ* antibonding orbital, consistent with the electrophilic nature of the sulfur center [27] [33].
Natural bond orbital analysis indicates highly polarized bonding within the sulfonyl group, with formal charges of approximately +2.5 on sulfur, -0.8 on each oxygen, and -0.5 on chlorine [5]. This charge distribution reflects the ionic character of the S-O and S-Cl bonds and explains the high reactivity of sulfonyl chlorides toward nucleophiles [28].
The calculated dipole moment ranges from 3.5 to 4.5 Debye, indicating significant molecular polarity arising from the sulfonyl chloride group [29]. The polarizability typically falls between 18 to 22 ų, reflecting the compound's response to external electric fields [31].
Bond length analysis shows S-O distances of 1.42-1.45 Å, significantly shorter than typical single bonds due to partial double bond character arising from p-d π interactions [4] [5]. The S-Cl bond length of 2.04-2.06 Å reflects the larger size of chlorine and the primarily ionic nature of this bond [3] [4].
Hyperconjugative interactions between the alkyl substituents and the sulfonyl group contribute to molecular stability through σ→σ* orbital mixing [28] [32]. These interactions are particularly pronounced for the carbon atoms adjacent to the sulfonyl group, leading to enhanced stability and characteristic NMR chemical shifts [33].